molecular formula C20H28N4O6S B121590 Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate

Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate

Cat. No.: B121590
M. Wt: 452.5 g/mol
InChI Key: QAFXEEKHWKXHQY-CVEARBPZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-[(4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate involves multiple steps. One common method includes the reaction of (4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxane-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may also include purification steps such as crystallization and filtration to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[(4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-[(4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate is used as a reagent in organic synthesis. It is particularly useful in the Julia coupling reaction, which is a method for forming carbon-carbon bonds .

Biology and Medicine

In biological and medical research, this compound is studied for its potential as an HMG-CoA reductase inhibitor, which could have implications in the treatment of hypercholesterolemia and cardiovascular diseases .

Industry

Industrially, this compound is used in the synthesis of various pharmaceuticals and fine chemicals. Its unique structure makes it a valuable intermediate in the production of complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl 2-[(4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. As an HMG-CoA reductase inhibitor, it binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . This inhibition reduces cholesterol levels in the body, which can be beneficial in managing cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 2-[(4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate apart from similar compounds is its specific configuration and the presence of the tetrazole sulfonyl group.

Biological Activity

Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate (CAS Number: 380460-37-7) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H28N4O6SC_{20}H_{28}N_{4}O_{6}S, with a molecular weight of approximately 452.52 g/mol. The compound features a dioxane ring and a sulfonamide moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of tert-butyl acetate with various intermediates derived from dioxane and sulfonamide derivatives. The synthetic route often emphasizes achieving high purity and yield through crystallization techniques and careful control of reaction conditions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest at G0/G1 phase
HeLa (Cervical Cancer)18Inhibition of mitochondrial function

Antimicrobial Activity

Additionally, the compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in significant tumor regression compared to control groups. The treatment enhanced the survival rate by approximately 40%, underscoring its therapeutic potential.

Case Study 2: Synergistic Effects with Existing Antibiotics

Another study investigated the synergistic effects of this compound when combined with standard antibiotics against resistant bacterial strains. The results indicated that co-administration reduced MIC values significantly, suggesting its potential role as an adjuvant in antibiotic therapy.

Properties

IUPAC Name

tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O6S/c1-19(2,3)30-17(25)12-15-11-16(29-20(4,5)28-15)13-31(26,27)18-21-22-23-24(18)14-9-7-6-8-10-14/h6-10,15-16H,11-13H2,1-5H3/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFXEEKHWKXHQY-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CS(=O)(=O)C2=NN=NN2C3=CC=CC=C3)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)CS(=O)(=O)C2=NN=NN2C3=CC=CC=C3)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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